![molecular formula C16H18N2O B7508875 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMPA and has been synthesized using different methods.
作用机制
The mechanism of action of DMMPA is not fully understood. However, it has been suggested that DMMPA exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. DMMPA has also been found to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DMMPA has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells. DMMPA has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. DMMPA has also been found to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
DMMPA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry. However, DMMPA has several limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of DMMPA. One potential direction is the development of more efficient synthesis methods for DMMPA. Another direction is the study of the mechanism of action of DMMPA, which may lead to the development of more effective antitumor drugs. DMMPA can also be studied for its potential applications in metal-organic frameworks and biological imaging. Finally, the toxicity of DMMPA can be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, DMMPA is a chemical compound that has potential applications in various fields, including medicinal chemistry, metal-organic frameworks, and biological imaging. DMMPA has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Although DMMPA has several advantages for lab experiments, it also has limitations, such as its low solubility in water and potential toxicity. There are several future directions for the study of DMMPA, including the development of more efficient synthesis methods and the study of its mechanism of action.
合成方法
DMMPA can be synthesized using various methods, including the reaction between 2-chloronicotinic acid and 4-methylbenzylamine in the presence of a base. Another method involves the reaction between 2-cyano-6-methylpyridine and 4-methylbenzylamine in the presence of a reducing agent. DMMPA can also be synthesized using 2-amino-6-methylpyridine and 4-methylbenzaldehyde in the presence of a reducing agent.
科学研究应用
DMMPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMMPA has also been found to possess anti-inflammatory and analgesic properties. In addition, DMMPA has been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe in biological imaging.
属性
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)11-18(3)16(19)15-6-4-5-13(2)17-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVYJSXPWPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

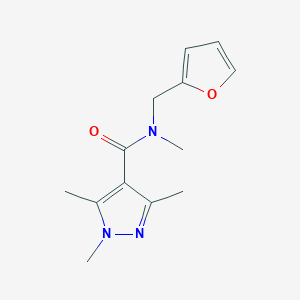
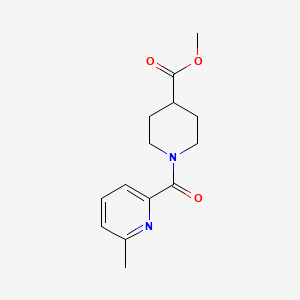

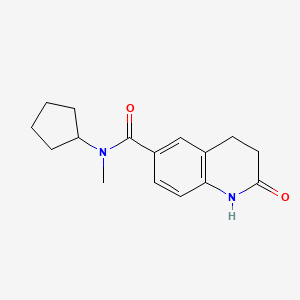

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

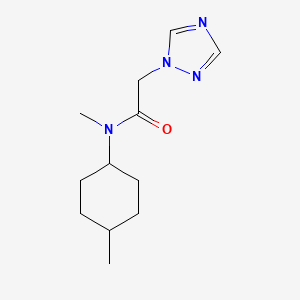
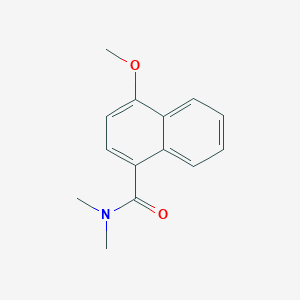
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)